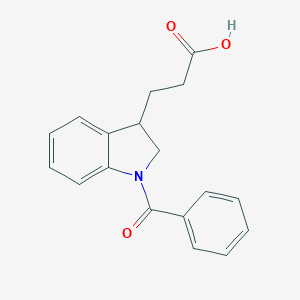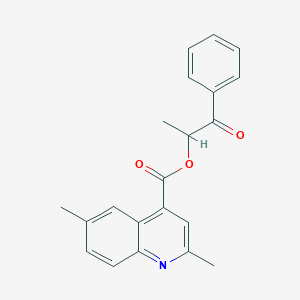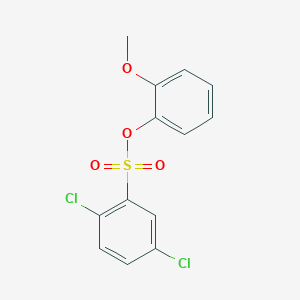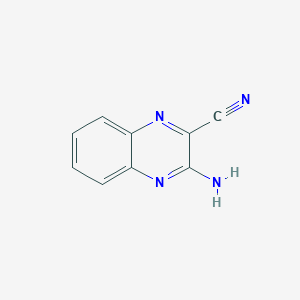
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide
Descripción general
Descripción
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is a compound that has been studied for its potential anti-Trypanosoma cruzi activity . Trypanosoma cruzi is the protozoan parasite that causes Chagas disease . The compound has been used in the preparation of Sb(III) and Pd(II) and Cu(II) complexes to improve its anti-Trypanosoma cruzi activity .
Synthesis Analysis
The synthesis of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide involves the preparation of Sb(III) complexes . Additionally, Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared to improve the anti-Trypanosoma cruzi activity of these ligands .
Molecular Structure Analysis
The molecular formula of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide is C9H6N4O2, with a molecular weight of 202.170 .
Chemical Reactions Analysis
The chemical reactions involving 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide primarily include its complexation with metals such as antimony (Sb), palladium (Pd), and copper (Cu) . These reactions generally increase the anti-Trypanosoma cruzi activity of the 3-aminoquinoxaline ligands .
Physical And Chemical Properties Analysis
The IR spectrum of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide shows vibrations attributed to ν (C≡N) at 2,237 cm −1 (5), 2,234 cm −1 (6), and 2,239 cm −1 (7), suggesting that the cyanide nitrogen is not involved in coordination and that complexation probably occurs through N (4) → O .
Aplicaciones Científicas De Investigación
Anti-Trypanosoma cruzi Activity Improvement
Scientific Field: Medicinal Chemistry Research
Summary of the Application
The compound is used to improve the anti-Trypanosoma cruzi activity of certain ligands. Trypanosoma cruzi is the infectious agent of Chagas’ disease, a major parasitic disease burden in Latin America .
Methods of Application or Experimental Procedures
Sb(III) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared. The in vitro evaluations demonstrated that upon metal complexation, the activity of the 3-aminoquinoxaline ligands increased .
Results or Outcomes: Coordination to antimony resulted in a 2- to 12-fold increase of the trypanosomicidal activity .
Anti-Trypanosoma cruzi Activity Improvement with Palladium and Copper
Scientific Field: Medicinal Chemistry Research
Methods of Application or Experimental Procedures
Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared. The in vitro evaluations demonstrated that the metal complexation modified the activity of the ligands in different manners .
Anti-Mycobacterium Tuberculosis Activity
Scientific Field: Medicinal Chemistry Research
Summary of the Application
The compound is used to improve the anti-Mycobacterium tuberculosis activity. Mycobacterium tuberculosis is the infectious agent of tuberculosis .
Methods of Application or Experimental Procedures
A series of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were tested against clinical isolates of M. tuberculosis .
Results or Outcomes: The results of this application are not explicitly mentioned in the source .
Anti-Trypanosoma cruzi Activity Improvement with Palladium and Copper
Scientific Field: Medicinal Chemistry Research
Methods of Application or Experimental Procedures
Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared. The in vitro evaluations demonstrated that the metal complexation modified the activity of the ligands in different manners .
Results or Outcomes: The results of this application are not explicitly mentioned in the source .
Anti-Mycobacterium Tuberculosis Activity
Scientific Field: Medicinal Chemistry Research
Summary of the Application
The compound is used to improve the anti-Mycobacterium tuberculosis activity. Mycobacterium tuberculosis is the infectious agent of tuberculosis .
Methods of Application or Experimental Procedures
A series of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were tested against clinical isolates of M. tuberculosis .
Results or Outcomes: The results of this application are not explicitly mentioned in the source .
Anti-Trypanosoma cruzi Activity Improvement with Palladium and Copper
Scientific Field: Medicinal Chemistry Research
Methods of Application or Experimental Procedures
Pd(II) and Cu(II) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides were prepared. The in vitro evaluations demonstrated that the metal complexation modified the activity of the ligands in different manners .
Results or Outcomes: The results of this application are not explicitly mentioned in the source .
Direcciones Futuras
The future directions for the study of 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide could involve further exploration of its anti-Trypanosoma cruzi activity, particularly in relation to its complexation with various metals . Additionally, more research could be conducted to fully understand its mechanism of action and to investigate its safety and potential hazards.
Propiedades
IUPAC Name |
3-amino-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c10-5-8-9(11)13(15)7-4-2-1-3-6(7)12(8)14/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVCESZATUMTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C(C(=[N+]2[O-])N)C#N)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)


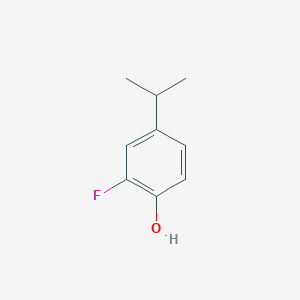


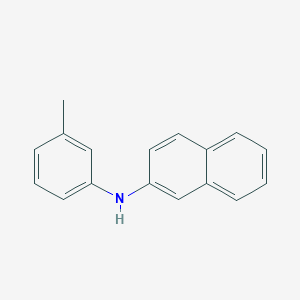

![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
